molecular formula C19H14NP B3047747 Benzonitrile, 3-(diphenylphosphino)- CAS No. 14378-89-3

Benzonitrile, 3-(diphenylphosphino)-

Cat. No.: B3047747
CAS No.: 14378-89-3
M. Wt: 287.3 g/mol
InChI Key: VAOMEUOOACYART-UHFFFAOYSA-N
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Description

Benzonitrile, 3-(diphenylphosphino)- is an organic compound that features a benzonitrile group substituted with a diphenylphosphino group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-(diphenylphosphino)- typically involves the reaction of 3-bromobenzonitrile with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for benzonitrile, 3-(diphenylphosphino)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Benzonitrile, 3-(diphenylphosphino)- can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be converted to other functional groups such as amides or carboxylic acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, alcohols, or water under acidic or basic conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Amides, carboxylic acids, and other derivatives.

Scientific Research Applications

Benzonitrile, 3-(diphenylphosphino)- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of benzonitrile, 3-(diphenylphosphino)- largely depends on its role as a ligand in coordination chemistry. The diphenylphosphino group can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The nitrile group can also participate in coordination, providing additional stability and reactivity to the metal complexes.

Comparison with Similar Compounds

    Benzonitrile: Lacks the diphenylphosphino group, making it less versatile in coordination chemistry.

    Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the nitrile group, limiting its reactivity in certain transformations.

    Diphenylphosphinoethane: Contains a similar diphenylphosphino group but with an ethane linker instead of a benzonitrile group, affecting its coordination properties.

Uniqueness: Benzonitrile, 3-(diphenylphosphino)- is unique due to the presence of both a nitrile and a diphenylphosphino group, allowing it to participate in a wide range of chemical reactions and form stable complexes with transition metals. This dual functionality makes it a valuable compound in both synthetic and coordination chemistry.

Properties

IUPAC Name

3-diphenylphosphanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOMEUOOACYART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473659
Record name Benzonitrile, 3-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14378-89-3
Record name Benzonitrile, 3-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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